![molecular formula C19H16N4O2 B2761350 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1259236-15-1](/img/structure/B2761350.png)
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a complex organic compound, notable for its unique molecular structure, combining elements of benzofuran, pyrazole, and pyrrolidine. Its synthesis and reactivity provide valuable insights for chemists, and its applications span across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions:
Formation of the pyrazole core:
Pyrrolidine attachment: : The pyrrolidine moiety is generally introduced via nucleophilic substitution or addition reactions.
Final condensation: : Combining the intermediates under specific conditions forms the target compound.
Reaction Conditions: : These include controlled temperatures (often between 60-100°C), solvents such as DMF or DMSO, and catalytic agents like acids or bases to facilitate the reaction steps.
Industrial Production Methods
For large-scale production, optimized conditions are employed to ensure high yield and purity. Industrial processes often utilize automated flow reactors, precise temperature control, and continuous monitoring of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation, often resulting in the modification of its functional groups. Reduction reactions may target the nitrile or carbonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the benzofuran and pyrazole rings.
Addition: : Commonly, the enenitrile moiety is susceptible to addition reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2.
Reducing agents: : NaBH4, LiAlH4.
Solvents: : Acetone, toluene, and THF are frequently used.
Major Products
Oxidation: : Products typically include ketones or carboxylic acids.
Reduction: : Amines or alcohols depending on the reducing conditions.
Substitution and Addition: : Varied products based on the substituents introduced.
Scientific Research Applications
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has diverse applications:
Chemistry: : Used as a precursor or intermediate in complex organic syntheses.
Biology: : Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: : Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action is deeply tied to its structure:
Molecular Targets: : It may interact with enzymes or receptors, disrupting their normal function.
Pathways: : Likely involves modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Compared to other benzofuran, pyrazole, or pyrrolidine derivatives, 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile stands out due to its combined structure. This integration offers unique properties not found in simpler analogs.
Similar Compounds
3-(1-Benzofuran-2-yl)-1H-pyrazole: : Lacks the pyrrolidine and nitrile groups, offering different reactivity.
Pyrazolyl-prop-2-enenitrile derivatives: : These compounds might miss the benzofuran element, altering their biological activity.
Pyrrolidine-based compounds: : Typically do not contain the intricate structure of the benzofuran-pyrazole core.
This mix of detailed chemical synthesis, reactions, applications, and comparative analysis highlights the multifaceted nature of this compound. It exemplifies the intersection of intricate molecular design and wide-ranging functionality. Curious to dive deeper into any specific aspect?
Properties
IUPAC Name |
3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-11-14(19(24)23-7-3-4-8-23)9-15-12-21-22-18(15)17-10-13-5-1-2-6-16(13)25-17/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPWLIEEJVNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=C(NN=C2)C3=CC4=CC=CC=C4O3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
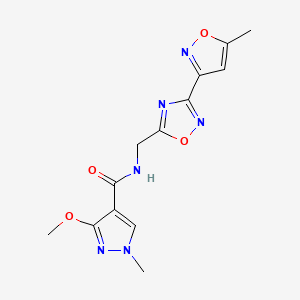
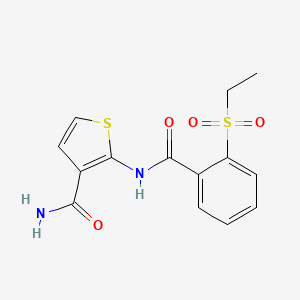
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)
![6-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2761275.png)


![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)
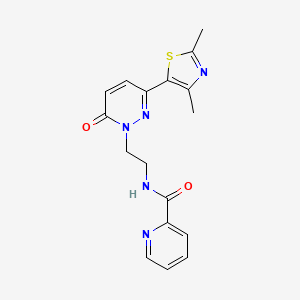
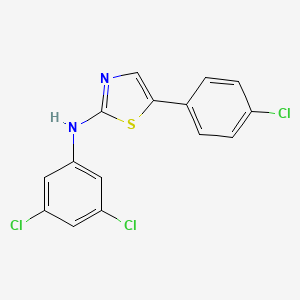

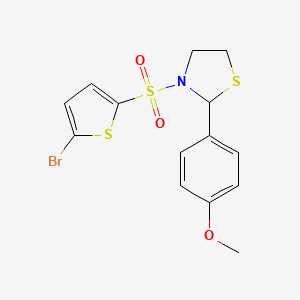
![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)
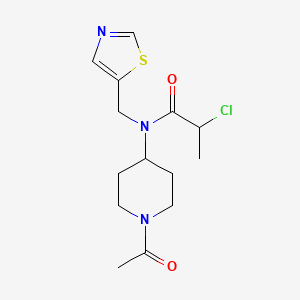
![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)
